molecular formula C8H7BrO3 B1422725 Methyl 3-bromo-2-hydroxybenzoate CAS No. 28165-45-9

Methyl 3-bromo-2-hydroxybenzoate

Cat. No. B1422725
CAS RN: 28165-45-9
M. Wt: 231.04 g/mol
InChI Key: WZHOTUVSKJWGMS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-hydroxybenzoate is a chemical compound used as a reactant in the preparation of selective inhibitors . It is involved in the unsymmetrical Ullman reaction between methyl 5-bromovanillate and methyl 3-bromo-4-hydroxybenzoate .


Synthesis Analysis

The synthesis of Methyl 3-bromo-2-hydroxybenzoate involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate and methyl 3-bromo-4-hydroxybenzoate . This reaction yields all the three possible dicarbomethoxy-dibenzo-p-dioxins, which are separated by repeated chromatography over silica gel .


Molecular Structure Analysis

The molecular formula of Methyl 3-bromo-2-hydroxybenzoate is C8H7BrO3 . Its InChI code is 1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 .


Chemical Reactions Analysis

Methyl 3-bromo-2-hydroxybenzoate is used as a reactant in the preparation of selective inhibitors . It participates in the unsymmetrical Ullman reaction, yielding all the three possible dicarbomethoxy-dibenzo-p-dioxins .


Physical And Chemical Properties Analysis

Methyl 3-bromo-2-hydroxybenzoate has a molecular weight of 231.05 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

1. Use in Organic Chemistry “Methyl 3-bromo-2-hydroxybenzoate” is used as a reactant in the preparation of selective inhibitors .

Method of Application In an unsymmetrical Ullman reaction, “Methyl 3-bromo-2-hydroxybenzoate” is reacted with “methyl 5-bromovanillate”. This reaction yields all three possible dicarbomethoxy-dibenzo-p-dioxins . These products are then separated by repeated chromatography over silica gel .

Results The Ullman reaction yields three possible dicarbomethoxy-dibenzo-p-dioxins . These compounds are then separated using chromatography, a common technique in organic chemistry for separating complex mixtures .

2. Use in Nonlinear Optics “Methyl 3-bromo-2-hydroxybenzoate” is used in the synthesis of organic nonlinear optical (NLO) single crystals .

Method of Application The compound is used in the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystals. These crystals are grown by the slow solvent evaporation (SSE) method .

Results The synthesized crystals belong to the centrosymmetric space group P2 1/ c in a monoclinic crystal system. The second order hyperpolarizability of these crystals was analyzed theoretically .

3. Use in Pharmaceutical Research “Methyl 3-bromo-2-hydroxybenzoate” is used as a reactant in the preparation of selective inhibitors .

Method of Application In an unsymmetrical Ullman reaction, “Methyl 3-bromo-2-hydroxybenzoate” is reacted with another compound to yield a product. This product is then used in the synthesis of selective inhibitors .

Results The Ullman reaction yields a product that can be used in the synthesis of selective inhibitors . These inhibitors can be used in pharmaceutical research for the development of new drugs .

Safety And Hazards

Methyl 3-bromo-2-hydroxybenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

properties

IUPAC Name

methyl 3-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOTUVSKJWGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706842
Record name Methyl 3-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-hydroxybenzoate

CAS RN

28165-45-9
Record name Methyl 3-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Agha - 2009 - core.ac.uk
… We therefore decided to use bromo instead of chloro derivatives as starting materials and attempted the synthesis of 14a, methyl 3-bromo-2hydroxybenzoate, by bromination of methyl …
Number of citations: 2 core.ac.uk

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